molecular formula C11H12O4 B13877286 4-Oxo-5-pent-1-en-2-ylpyran-2-carboxylic acid

4-Oxo-5-pent-1-en-2-ylpyran-2-carboxylic acid

Cat. No.: B13877286
M. Wt: 208.21 g/mol
InChI Key: BTFHQRNMFSOLTK-UHFFFAOYSA-N
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Description

4-Oxo-5-pent-1-en-2-ylpyran-2-carboxylic acid is an organic compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom. The compound also features a carboxylic acid group and a ketone group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5-pent-1-en-2-ylpyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of α-amino ynones, which can be catalyzed by transition metals such as nickel or copper . Another approach is the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation . This oxidative cyclization can be realized in a one-pot variant, starting from β-ketoamides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5-pent-1-en-2-ylpyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyran derivatives.

Scientific Research Applications

4-Oxo-5-pent-1-en-2-ylpyran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-5-pent-1-en-2-ylpyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of the ketone and carboxylic acid groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-5-pent-1-en-2-ylpyran-2-carboxylic acid is unique due to its specific combination of functional groups and the presence of a pentenyl side chain. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-oxo-5-pent-1-en-2-ylpyran-2-carboxylic acid

InChI

InChI=1S/C11H12O4/c1-3-4-7(2)8-6-15-10(11(13)14)5-9(8)12/h5-6H,2-4H2,1H3,(H,13,14)

InChI Key

BTFHQRNMFSOLTK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C)C1=COC(=CC1=O)C(=O)O

Origin of Product

United States

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